Methyl 3-(2-chlorophenyl)-2-cyanopropanoate
Overview
Description
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(2-chlorophenyl)-2-cyanopropanoate” were not found, related compounds such as ketamine have been synthesized using hydroxy ketone intermediates . Another method involves the reaction of bis(trichloromethyl) carbonate with 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid .Scientific Research Applications
Photochemistry and Synthetic Organic Chemistry
Methyl 3-(2-chlorophenyl)-2-cyanopropanoate's applications in scientific research primarily involve photochemistry and synthetic organic chemistry. Plíštil et al. (2006) explored the photochemistry of related 2-alkoxymethyl-5-methylphenacyl chloride and benzoate compounds, highlighting the use of photochemical reactions to afford high chemical yields of various organic compounds. This study demonstrates the potential of utilizing this compound in similar photochemical synthesis pathways, contributing to the field of synthetic organic chemistry by offering methods for the preparation of complex organic molecules through irradiation techniques (L. Plíštil, T. Šolomek, J. Wirz, D. Heger, P. Klán, 2006).
Electrophilic Substitution and Polymer Chemistry
Research on electrophilic substitution reactions in polymeric materials, such as polythiophenes and polypyrrole, showcases another application avenue. Qi, Rees, and Pickup (1996) investigated the electrochemically induced substitution of thin films of these polymers with various nucleophiles, revealing insights into the modification and functionalization of polymeric materials. Such studies hint at the potential of this compound in contributing to advancements in polymer chemistry, especially in the context of modifying conductive polymers for electronic applications (Z. Qi, Neale G. Rees, P. Pickup, 1996).
Catalysis and Organic Transformations
In catalysis, Mejía and Togni (2012) reported on the rhenium-catalyzed trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents. Although not directly using this compound, this work underlines the broader relevance of catalytic processes in the functionalization of aromatic compounds, potentially including those related to this compound for the introduction of fluorinated groups in organic synthesis (E. Mejía, A. Togni, 2012).
Environmental Chemistry and Biocatalysis
Harper et al. (1989) discussed chloromethane as a novel methyl donor in the biosynthesis of esters and anisoles in a woodrotting fungus, Phellinus pomaceus. This study not only adds to the understanding of natural product biosynthesis but also suggests potential biotechnological applications in utilizing halogenated compounds like this compound in environmental chemistry and biocatalysis processes (D. B. Harper, J. Hamilton, J. T. Kennedy, K. J. McNally, 1989).
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-2-cyanopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINYMUPWCAHBKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298320 | |
Record name | methyl 3-(2-chlorophenyl)-2-cyanopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7346-46-5 | |
Record name | Methyl 2-chloro-α-cyanobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7346-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 122542 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122542 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-(2-chlorophenyl)-2-cyanopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloro-α-cyanohydrocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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